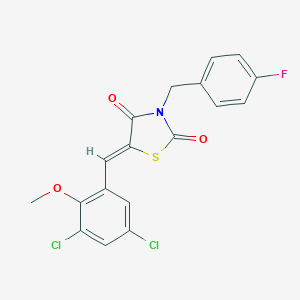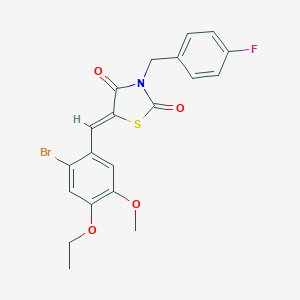
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF is a thiazolidinedione derivative, and its chemical structure has been designed to target various biological pathways.
Wirkmechanismus
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound induces apoptosis through the activation of caspase-3 and the upregulation of pro-apoptotic proteins such as Bax. In diabetes research, this compound improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). In inflammation research, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound inhibits tumor growth and metastasis, induces apoptosis, and reduces angiogenesis. In diabetes research, this compound improves glucose homeostasis, insulin sensitivity, and lipid metabolism. In inflammation research, this compound reduces inflammation, oxidative stress, and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, this compound also has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using this compound in in vivo experiments.
Zukünftige Richtungen
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research fields, and there are several future directions that can be explored. In cancer research, this compound can be further studied for its potential to overcome drug resistance and its synergistic effects with other chemotherapeutic agents. In diabetes research, this compound can be further studied for its potential to prevent diabetic complications such as neuropathy and nephropathy. In inflammation research, this compound can be further studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde and 4-fluorobenzylamine. The resulting Schiff base is then reacted with thiazolidinedione, followed by acid-catalyzed cyclization to yield this compound. The purity and yield of this compound can be improved through further purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C18H12Cl2FNO3S |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Cl2FNO3S/c1-25-16-11(6-12(19)8-14(16)20)7-15-17(23)22(18(24)26-15)9-10-2-4-13(21)5-3-10/h2-8H,9H2,1H3/b15-7- |
InChI-Schlüssel |
OTANFZLDSQOYBN-CHHVJCJISA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)